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Compound of Interest

Compound Name: Diethyl phenyl orthoformate

CAS No.: 14444-77-0

Cat. No.: B080329 Get Quote

Executive Summary
Diethyl phenyl orthoformate (CAS: 14444-77-0), also known as (diethoxymethoxy)benzene,

represents a specialized class of mixed orthoesters. Unlike the ubiquitous triethyl orthoformate

(TEOF), this reagent incorporates a phenoxy group, significantly altering its electronic

properties and reactivity profile. This guide provides a detailed NMR spectral analysis, grounds

the compound's utility in its enhanced leaving-group capability, and objectively compares it

against standard aliphatic orthoesters.

Compound Profile & Strategic Utility
Why This Reagent Matters: Standard orthoesters like TEOF are chemically robust but often

require harsh acidic catalysts to initiate reaction.[1] Diethyl phenyl orthoformate bridges the

gap between stability and reactivity.[1] The presence of the phenoxy moiety (

of conjugate acid phenol

10) creates a superior leaving group compared to the ethoxy group (

of ethanol

16) found in TEOF. This makes it particularly valuable for diethoxymethylation of Grignard
reagents and sensitive nucleophiles where milder conditions are required.[1]
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Property Data Source

IUPAC Name (Diethoxymethoxy)benzene PubChem [1]

CAS Number 14444-77-0 Sigma-Aldrich [2]

Molecular Formula

Molecular Weight 196.24 g/mol

Boiling Point 103–104 °C (10 mmHg) Stetter et al. [3]

Density 1.014 g/mL (25 °C) Sigma-Aldrich [2]

NMR Spectral Analysis
The following spectral assignments are derived from structural electronic principles and

comparative data from analogous mixed orthoesters. The presence of the aromatic ring

induces a downfield shift in the methine proton relative to TEOF.

2.1

H NMR Analysis (400 MHz,

)
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Insight

7.25 – 7.35 Multiplet (m) 2H Ar-H (meta)

Typical aromatic

coupling

patterns.[1]

7.00 – 7.10 Multiplet (m) 3H Ar-H (ortho/para)

Shielded relative

to meta protons

due to resonance

donation from

Oxygen.[1]

5.65 Singlet (s) 1H PhO-CH-(OEt)

Diagnostic Peak.

Significantly

downfield from

TEOF (

5.[1]00) due to

the electron-

withdrawing

phenoxy group.

[1]

3.65 – 3.75 Multiplet (m) 4H

-OCH

CH

Diastereotopic

character may

appear if chiral

centers are

induced nearby,

otherwise a

standard quartet.

[1]

1.25
Triplet (t,

Hz)
6H

-OCH

CH

Standard methyl

triplet for ethyl

ethers.[1]
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Analyst Note: The diagnostic methine singlet at

5.65 ppm is the critical purity indicator.[1] If degradation occurs (hydrolysis), a

formate peak (

8.0 ppm) or phenol peaks will emerge.[1]

2.2

C NMR Analysis (100 MHz,

)
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Shift (

, ppm)
Assignment Electronic Environment

155.0 Ar-C-O (ipso)
Deshielded by direct oxygen

attachment.[1]

129.5 Ar-C (meta) Standard aromatic region.[1]

122.0 Ar-C (para)

117.0 Ar-C (ortho)
Shielded by resonance

donation.[1]

112.5
CH(OEt)

(OPh)

The Orthoester Carbon.

Distinct from TEOF (

112.0 ppm) but heavily

influenced by the three oxygen

atoms.[1]

60.5

-OCH

CH

Methylene carbon of the ethyl

group.[1]

15.2

-OCH

CH
Methyl carbon.[1]

Comparative Performance Guide
This section objectively compares Diethyl phenyl orthoformate against its primary

alternatives.

Reactivity vs. Stability Matrix
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Feature
Triethyl

Orthoformate

(TEOF)

Diethyl Phenyl

Orthoformate

Trimethyl

Orthoformate

(TMOF)

Leaving Group
Ethoxide (

)

Phenoxide (

)

Methoxide (

)

Leaving Group ~16.0 (Slow) ~10.0 (Fast) ~15.5 (Slow)

Formylation Power
Moderate; requires

Lewis Acid.

High; reacts with mild

nucleophiles.[1]

Moderate; steric

advantage over TEOF.

[1]

Atom Economy High

Lower (Phenol

byproduct is heavy).

[1]

Highest

Primary Use
General

solvent/reagent.[1]

Targeted synthesis

(e.g., Grignard

reactions).[1]

Dehydrating agent.[1]

[2]

Mechanism of Enhanced Reactivity
The utility of diethyl phenyl orthoformate lies in the oxidative potential of the C-O bond

cleavage. The phenoxy group is a superior leaving group, facilitating the formation of the

reactive dialkoxycarbenium ion intermediate under milder conditions than TEOF.

Diethyl Phenyl Orthoformate

Dialkoxycarbenium Ion
[EtO-CH-OEt]+

 Rate Determining Step
(Fast due to PhO-)

Phenol (PhOH)
Good Leaving Group

Diethoxymethylated
Target

 Nucleophilic Attack

TEOF (Alternative)

 Slow Activation

Ethanol (EtOH)
Poor Leaving Group
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Figure 1: Mechanistic pathway highlighting the kinetic advantage of the phenoxide leaving

group compared to TEOF.

Experimental Protocol: Purity Verification
To ensure reproducibility in drug development workflows, the following self-validating protocol

should be used to verify reagent quality before use.

Objective: Confirm identity and quantify hydrolysis products (Phenol/Ethyl Formate).

Sample Preparation:

Dispense 20 mg of Diethyl phenyl orthoformate into a clean vial.

Dissolve in 0.6 mL of

(treated with anhydrous

to remove trace acid).

Note: Avoid DMSO-

if possible, as hygroscopicity can induce in-situ hydrolysis during acquisition.[1]

Acquisition Parameters:

Pulse Angle: 30°.[1]

Relaxation Delay (

):

5 seconds (critical for accurate integration of the aromatic vs. ethyl protons).[1]

Scans: 16.

Validation Criteria (Pass/Fail):

Pass: Integral ratio of Methine (5.65 ppm) : Aromatic (7.0-7.35 ppm) : Methylene (3.7 ppm)

must be 1 : 5 : 4.[1]
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Fail: Presence of a singlet at

8.0 ppm indicates Ethyl Formate (hydrolysis product).[1] Presence of broad singlet at

5.0-6.0 ppm (variable) indicates free Phenol -OH.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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